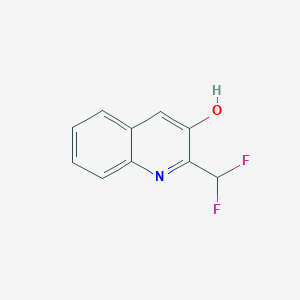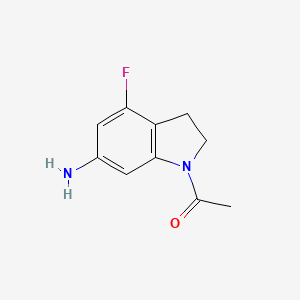
1-(6-Amino-4-fluoroindolin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Amino-4-fluoroindolin-1-yl)ethanone is a chemical compound that belongs to the class of indole derivatives It is characterized by the presence of an amino group at the 6th position and a fluoro group at the 4th position of the indole ring, with an ethanone group attached to the nitrogen atom of the indole
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(6-Amino-4-fluoroindolin-1-yl)ethanone can be synthesized through a multi-step process involving the following key steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Amination: The amino group can be introduced through nucleophilic substitution reactions using amines.
Attachment of the Ethanone Group: The ethanone group can be attached through acylation reactions using acetyl chloride or acetic anhydride.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(6-Amino-4-fluoroindolin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The amino and fluoro groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products:
Oxidation: Formation of indole oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted indole derivatives.
Applications De Recherche Scientifique
1-(6-Amino-4-fluoroindolin-1-yl)ethanone has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of potential therapeutic agents, particularly in cancer research due to its ability to inhibit tubulin polymerization.
Pharmaceutical Research: The compound is used as a reference standard in pharmaceutical testing.
Biological Studies: It is employed in molecular docking studies to understand its interaction with biological targets.
Mécanisme D'action
The mechanism of action of 1-(6-Amino-4-fluoroindolin-1-yl)ethanone involves its interaction with molecular targets such as tubulin. By inhibiting tubulin polymerization, the compound disrupts the formation of microtubules, which are essential for cell division. This leads to cell cycle arrest and apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
1-(3-Amino-4-fluorophenyl)ethanone: Similar structure with an amino and fluoro group on the phenyl ring.
1-(3-Amino-4-methylphenyl)ethanone: Contains a methyl group instead of a fluoro group.
1-(3-Amino-4-methoxyphenyl)ethanone: Contains a methoxy group instead of a fluoro group.
Uniqueness: 1-(6-Amino-4-fluoroindolin-1-yl)ethanone is unique due to the presence of both an amino and fluoro group on the indole ring, which imparts distinct chemical and biological properties. Its ability to inhibit tubulin polymerization makes it a valuable compound in cancer research .
Propriétés
Formule moléculaire |
C10H11FN2O |
|---|---|
Poids moléculaire |
194.21 g/mol |
Nom IUPAC |
1-(6-amino-4-fluoro-2,3-dihydroindol-1-yl)ethanone |
InChI |
InChI=1S/C10H11FN2O/c1-6(14)13-3-2-8-9(11)4-7(12)5-10(8)13/h4-5H,2-3,12H2,1H3 |
Clé InChI |
AHXAETLEYHJVAZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1CCC2=C1C=C(C=C2F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,2R,4R)-1-((dimethylamino)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B11901917.png)
![6,7-Dimethyl-1H-naphtho[2,3-d]imidazole](/img/structure/B11901919.png)
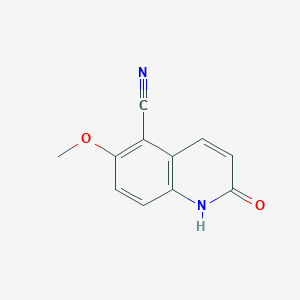
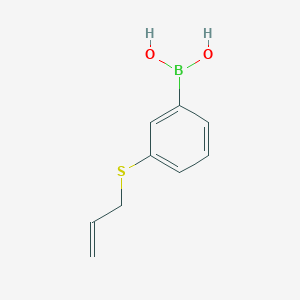
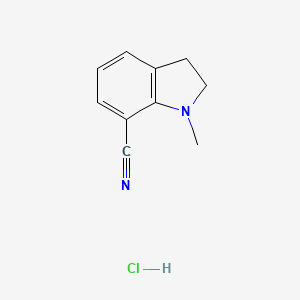


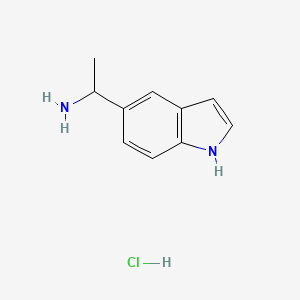
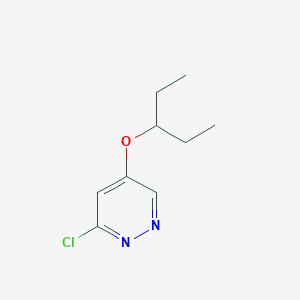
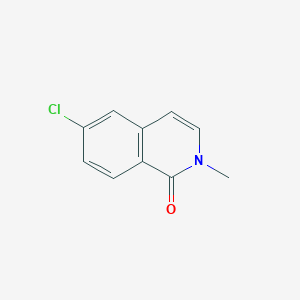

![1-Ethyl-1H-naphtho[2,3-D]imidazole](/img/structure/B11901981.png)

